molecular formula C11H15NO3 B068969 Benzoic acid,2-amino-5-(2-methylpropoxy)-(9ci) CAS No. 169283-23-2

Benzoic acid,2-amino-5-(2-methylpropoxy)-(9ci)

Cat. No.: B068969
CAS No.: 169283-23-2
M. Wt: 209.24 g/mol
InChI Key: NEPCERJDNFXKOX-UHFFFAOYSA-N
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Description

2-Amino-5-isobutoxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of an amino group at the second position and an isobutoxy group at the fifth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-isobutoxybenzoic acid can be achieved through several methods. One common approach involves the nitration of a suitable precursor, followed by reduction and subsequent substitution reactions. For example, starting with m-toluic acid, nitration can be performed using nitric acid to yield 2-nitro-3-toluic acid. This intermediate can then be reduced to 2-amino-3-methylbenzoic acid using a hydrogenation catalyst in the presence of a hydrogen atmosphere . The final step involves the substitution of the methyl group with an isobutoxy group under appropriate reaction conditions.

Industrial Production Methods

Industrial production of 2-Amino-5-isobutoxybenzoic acid typically involves large-scale nitration and reduction processes, followed by efficient purification techniques to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is optimized to achieve cost-effective and environmentally friendly production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-isobutoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The isobutoxy group can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogenation catalysts such as palladium on carbon are frequently used.

    Substitution: Reagents like alkyl halides and strong bases are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted benzoic acids, amines, and nitro compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Amino-5-isobutoxybenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Amino-5-isobutoxybenzoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The isobutoxy group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-isobutoxybenzoic acid is unique due to the presence of the isobutoxy group, which imparts distinct chemical and physical properties compared to its analogs.

Properties

CAS No.

169283-23-2

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

2-amino-5-(2-methylpropoxy)benzoic acid

InChI

InChI=1S/C11H15NO3/c1-7(2)6-15-8-3-4-10(12)9(5-8)11(13)14/h3-5,7H,6,12H2,1-2H3,(H,13,14)

InChI Key

NEPCERJDNFXKOX-UHFFFAOYSA-N

SMILES

CC(C)COC1=CC(=C(C=C1)N)C(=O)O

Canonical SMILES

CC(C)COC1=CC(=C(C=C1)N)C(=O)O

Synonyms

Benzoic acid, 2-amino-5-(2-methylpropoxy)- (9CI)

Origin of Product

United States

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